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Compound of Interest

Compound Name: 4-Glycidyloxycarbazole

Cat. No.: B193025 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative spectroscopic analysis of 4-Glycidyloxycarbazole using Nuclear Magnetic

Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. This guide presents

predicted data for 4-Glycidyloxycarbazole and compares it with experimental data for

analogous compounds, N-ethylcarbazole and phenyl glycidyl ether, to offer a comprehensive

understanding of its structural features.

Introduction to 4-Glycidyloxycarbazole
4-Glycidyloxycarbazole is a molecule of interest in medicinal chemistry and materials science

due to the presence of the carbazole moiety, a well-known pharmacophore, and the reactive

glycidyl ether group. The carbazole unit is found in numerous biologically active compounds,

while the epoxide ring of the glycidyl ether allows for further chemical modifications.

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this

compound. This guide focuses on the two primary spectroscopic techniques for the

characterization of organic molecules: NMR and FT-IR spectroscopy.

Comparative Spectroscopic Data
The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts for 4-
Glycidyloxycarbazole and the experimental data for the comparative compounds, N-

ethylcarbazole and phenyl glycidyl ether. The FT-IR data table outlines the expected

characteristic absorption bands for 4-Glycidyloxycarbazole based on its functional groups

and provides a comparison with the experimental data of the chosen analogues.
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Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental, Solvent: CDCl₃)
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Compound
Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

4-

Glycidyloxycarba

zole (Predicted)

H-1, H-8 8.0-8.1 d ~7.5

H-2, H-7 7.2-7.4 m

H-3, H-6 7.1-7.2 m

H-5 6.8-6.9 d ~8.0

N-H 7.9 (broad s) s

O-CH₂ (glycidyl) 4.3 (dd), 4.0 (dd) dd
J=11.0, 3.0;

J=11.0, 6.0

CH (glycidyl) 3.4 m

CH₂ (glycidyl) 2.9 (dd), 2.8 (dd) dd
J=5.0, 4.0; J=5.0,

2.5

N-ethylcarbazole

(Experimental)
H-1, H-8 8.1 d 7.8

H-4, H-5 7.5 d 8.2

H-2, H-3, H-6, H-

7
7.2-7.4 m

N-CH₂ 4.4 q 7.3

CH₃ 1.4 t 7.3

Phenyl glycidyl

ether

(Experimental)

Aromatic H 6.9-7.3 m

O-CH₂ (glycidyl) 4.2 (dd), 4.0 (dd) dd
J=11.0, 3.1;

J=11.0, 5.8

CH (glycidyl) 3.3-3.4 m
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CH₂ (glycidyl) 2.9 (dd), 2.7 (t) dd, t J=5.1, 4.2; J=4.6

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental, Solvent: CDCl₃)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Carbon Assignment Chemical Shift (δ, ppm)

4-Glycidyloxycarbazole

(Predicted)
C-4a, C-4b 140-142

C-8a, C-9a 125-127

C-4 155-157

C-1, C-8 122-124

C-2, C-7 118-120

C-3, C-6 110-112

C-5 105-107

O-CH₂ (glycidyl) 69-71

CH (glycidyl) 49-51

CH₂ (glycidyl) 44-46

N-ethylcarbazole

(Experimental)
C-4a, C-4b, C-8a, C-9a 140.3, 122.5

C-1, C-8 125.6

C-2, C-7 120.4

C-3, C-6 122.9

C-4, C-5 108.6

N-CH₂ 37.8

CH₃ 13.8

Phenyl glycidyl ether

(Experimental)
Aromatic C-O 158.5

Aromatic C-H 129.5, 121.2, 114.6

O-CH₂ (glycidyl) 68.7

CH (glycidyl) 50.1
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CH₂ (glycidyl) 44.5

Table 3: FT-IR Spectroscopic Data (Predicted and Experimental, cm⁻¹)

Functional

Group
Vibration Mode

4-

Glycidyloxycarb

azole

(Expected)

N-

ethylcarbazole

(Experimental)

Phenyl glycidyl

ether

(Experimental)

N-H (Carbazole) Stretching ~3400 - -

C-H (Aromatic) Stretching 3100-3000 3050 3060, 3040

C-H (Aliphatic) Stretching 3000-2850 2975, 2930
2998, 2925,

2872

C=C (Aromatic) Stretching 1600-1450
1625, 1595,

1480, 1450

1600, 1585,

1495

C-N (Carbazole) Stretching ~1330 ~1330 -

C-O-C (Ether)
Asymmetric

Stretching
~1250 - 1245

Epoxide Ring C-O Stretching ~915, ~840 - 915, 840

C-H (Aromatic)
Out-of-plane

Bending
800-700 745 755, 690

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated

solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectrum is

recorded on a 400 MHz (or higher) NMR spectrometer.

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-

to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (0.00 ppm).
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¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum

to single lines for each unique carbon atom. Chemical shifts are reported in ppm relative to

the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A

small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or

germanium). The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample

measurement and automatically subtracted from the sample spectrum. Alternatively, a KBr

pellet can be prepared by grinding a small amount of the sample with dry potassium bromide

and pressing the mixture into a thin, transparent disk.

Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the spectroscopic analysis.
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Caption: Experimental workflow for spectroscopic analysis.
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Conclusion
The predicted NMR and FT-IR data for 4-Glycidyloxycarbazole, in conjunction with the

experimental data of N-ethylcarbazole and phenyl glycidyl ether, provide a robust framework for

the spectroscopic characterization of this molecule. The ¹H and ¹³C NMR spectra will be

characterized by signals corresponding to the carbazole nucleus and the glycidyl ether moiety.

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H bond of

the carbazole, the aromatic C-H and C=C bonds, the C-O-C ether linkage, and the epoxide

ring. This comparative guide serves as a valuable resource for researchers in the positive

identification and structural elucidation of 4-Glycidyloxycarbazole and related compounds.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Glycidyloxycarbazole: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b193025#spectroscopic-analysis-nmr-ft-ir-of-4-
glycidyloxycarbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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